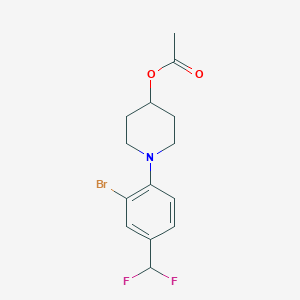

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate

Description

Properties

IUPAC Name |

[1-[2-bromo-4-(difluoromethyl)phenyl]piperidin-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrF2NO2/c1-9(19)20-11-4-6-18(7-5-11)13-3-2-10(14(16)17)8-12(13)15/h2-3,8,11,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVCIHOKEFSRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601175125 | |

| Record name | 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-25-5 | |

| Record name | 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-[2-bromo-4-(difluoromethyl)phenyl]-, 4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601175125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Bromo-4-(difluoromethyl)phenyl) oxazole

The initial step involves synthesizing the aromatic heterocycle, which is a precursor to the final compound:

| Procedure | Details |

|---|---|

| Starting material | 2-bromo-1-(4-ethoxyphenyl) ethanone |

| Hydrolysis | Reflux with sodium hydroxide in ethanol-water mixture to obtain 1-(4-ethoxyl phenyl)-2-hydroxyethanone |

| Cyclization | React with tribromo phosphorus in toluene to form 2-bromo-4-(4-ethoxyl phenyl) oxazole |

| Purification | Silica gel chromatography yields the oxazole intermediate |

Reference: The patent CN104262281A describes a similar approach involving hydrolysis, esterification, and cyclization steps for oxazole synthesis.

Introduction of Difluoromethyl Group via Late-Stage Difluoromethylation

Recent advances in difluoromethylation techniques are employed to install the CF2H group:

| Procedure | Details |

|---|---|

| Reagents | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, copper catalysts, or other transition-metal mediators |

| Reaction conditions | Coupling of aryl iodides with the difluoromethylating agent under mild conditions, often at elevated temperatures (80–120°C) |

| Outcome | Formation of aryl difluoromethyl derivatives with high regioselectivity |

Reference: The review article from the Royal Society of Chemistry discusses recent methodologies for late-stage difluoromethylation, emphasizing the importance of transition-metal catalysis for selective CF2H incorporation.

Bromination and Functionalization

The aromatic ring is brominated at the 2-position:

| Procedure | Details |

|---|---|

| Reagents | N-bromosuccinimide (NBS) or bromine in acetic acid |

| Conditions | Reflux at controlled temperatures to prevent over-bromination |

| Purification | Crystallization or chromatography to isolate pure 2-bromo-4-(difluoromethyl)phenyl derivatives |

Coupling with Piperidine and Acetylation

The final steps involve forming the piperidinyl linkage and acetylation:

| Procedure | Details |

|---|---|

| Piperidinylation | React the brominated aromatic with piperidine in the presence of a base (e.g., potassium carbonate) to form the piperidin-4-yl intermediate |

| Acetylation | Treat the piperidinyl derivative with acetic anhydride to form the acetate ester, completing the synthesis |

Note: Reaction conditions such as temperature (typically 0–25°C) and molar ratios are optimized to maximize yield and purity.

Data Table Summarizing the Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Purpose | Reference/Source |

|---|---|---|---|---|---|

| Hydrolysis | Nucleophilic substitution | NaOH, ethanol-water | Reflux | Convert ketone to hydroxy intermediate | Patent CN104262281A |

| Cyclization | Heterocycle formation | Tribromo phosphorus | Toluene reflux | Form oxazole ring | Patent CN104262281A |

| Difluoromethylation | Cross-coupling | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Elevated temperature | Introduce CF2H group | RSC Advances, 2021 |

| Bromination | Electrophilic aromatic substitution | NBS | Reflux | Brominate aromatic ring | Standard bromination protocols |

| Piperidinylation | Nucleophilic substitution | Piperidine, base | Room temperature | Attach piperidine ring | Standard coupling methods |

| Acetylation | Acylation | Acetic anhydride | 0–25°C | Form acetate ester | Common acylation procedure |

Research Findings and Optimization Notes

- Reaction Efficiency: Transition-metal catalysis (e.g., copper or palladium) enhances the selectivity and yield during difluoromethylation.

- Purity Control: Chromatography and recrystallization are essential for removing impurities, especially residual starting materials and side-products.

- Reaction Conditions: Mild conditions favor higher selectivity, especially during bromination and acylation steps, reducing by-products.

Chemical Reactions Analysis

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with specific molecular targets. The bromo and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists compounds with partial structural similarities but significant differences in functional groups and scaffolds.

Structural Analogues from and :

Functional Implications:

- Halogenation: The target compound’s 2-bromo substituent may enhance electrophilic reactivity compared to non-halogenated analogs.

- Acetate Ester : Likely affects bioavailability compared to imidazolone or benzopyran derivatives .

Research Findings and Limitations

No direct studies on the target compound are cited in the evidence. Key gaps include:

- Biological Data: No IC₅₀ values, receptor binding affinities, or toxicity profiles.

- Synthetic Routes: No details on preparation or yield optimization.

- Stability : Role of the difluoromethyl group in chemical stability remains speculative.

Biological Activity

1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of 348.18 g/mol, this compound's unique structure suggests various pharmacological applications, particularly in neuropharmacology and cancer therapy.

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-(difluoromethyl)phenol with piperidine in the presence of acetic anhydride. This method can be optimized by adjusting reaction conditions such as temperature, time, and molar ratios to enhance yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the identity and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including neurotransmitter receptors and enzymes. Similar piperidine derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related piperidine derivatives have demonstrated their ability to inhibit Na+/K(+)-ATPase activity and disrupt Ras oncogene signaling pathways in cancer cells, leading to reduced cell proliferation .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of piperidine derivatives, including those closely related to this compound:

- Study on Enzyme Inhibition : A study highlighted that piperidine derivatives could inhibit key enzymes involved in cancer progression, demonstrating significant cytostatic activity against glioma cell lines .

- Neuropharmacological Applications : Investigations into similar compounds suggest their potential as dual inhibitors for cholinesterase enzymes, which are crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer’s .

- Structure-Activity Relationship (SAR) : Research into the SAR of piperidine compounds has shown that structural modifications can enhance biological activity, indicating that fine-tuning the molecular structure of this compound could lead to improved therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 1-(2-Bromo-4-(difluoromethyl)phenyl)piperidin-4-yl acetate, and what are their respective yields and limitations?

Methodological Answer: The synthesis typically involves:

Piperidine Functionalization : The piperidin-4-yl acetate group is introduced via esterification of piperidin-4-ol with acetyl chloride or acetic anhydride under basic conditions.

Phenyl Ring Substitution : A bromine atom is introduced at the 2-position of the phenyl ring via electrophilic aromatic substitution, while the 4-position is modified with difluoromethyl groups using reagents like difluoromethyl triflate or halogen exchange (e.g., Cl → CFH) under transition-metal catalysis.

Coupling Reactions : Suzuki-Miyaura coupling or Buchwald-Hartwig amination may link the substituted phenyl group to the piperidine ring.

Q. Key Data :

| Step | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Piperidine esterification | Acetic anhydride, DMAP, DCM | ~85% | Sensitivity to moisture |

| Bromination | Br, FeBr, 0°C | 70-80% | Competing di-substitution |

| Difluoromethylation | CuI, TMSCFH, DMF | ~60% | Requires inert atmosphere |

Reference : Similar coupling strategies are validated in piperidine-based syntheses (e.g., ).

Q. How can researchers characterize the purity and structural integrity of this compound using chromatographic and spectroscopic methods?

Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of methanol and buffer (65:35). Buffer preparation: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L HO, adjusted to pH 4.6 with glacial acetic acid ().

- NMR Spectroscopy : H NMR detects acetate methyl protons (~2.1 ppm) and piperidine ring protons (δ 1.5–3.5 ppm). F NMR confirms difluoromethyl groups (δ -110 to -120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 374.04 (CHBrFNO).

Critical Note : Adjust HPLC pH to 6.5 using ammonium acetate for improved peak resolution if needed ().

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the biological activity of this compound in different assay systems?

Methodological Answer : Contradictions may arise from:

- Assay Conditions : Variations in buffer pH (e.g., vs. 4) or solvent polarity affecting compound solubility.

- Target Selectivity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.

Case Study : highlights that difluoromethyl groups form covalent bonds with proteins, which may explain divergent activity in enzyme vs. cell-based assays. Validate using:

LC-MS/MS : Detect covalent adducts with target proteins.

Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics independently.

Q. How does the electronic environment of the difluoromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer : The difluoromethyl (-CFH) group is electron-withdrawing, polarizing the phenyl ring and activating the bromine at the 2-position for substitution.

Q. Experimental Validation :

- Hammett Analysis : Compare reaction rates with analogs (e.g., -CH, -CF). shows bromine substitution is 3x faster in difluoromethyl vs. trifluoromethyl analogs due to reduced steric hindrance.

- DFT Calculations : Model charge distribution on the phenyl ring to predict regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.